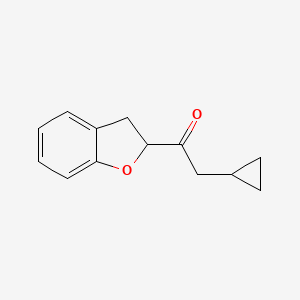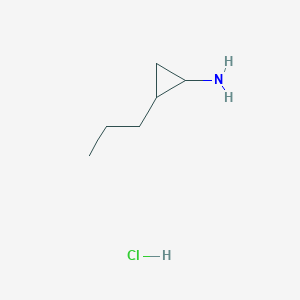![molecular formula C12H17BrN2O2 B13194675 tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13194675.png)
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and a bromoethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps
Preparation of Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituent at the 3-position.
Introduction of Bromoethyl Group: The intermediate product is then reacted with bromoethane under basic conditions to introduce the bromoethyl group.
Formation of Carbamate: Finally, the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the bromoethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyridine derivatives or dehalogenated products.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(2-bromoethyl)carbamate: A closely related compound with a bromoethyl group but lacking the pyridine ring.
tert-Butyl (4-bromophenyl)carbamate: Another related compound with a bromo-substituted aromatic ring.
Uniqueness
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is unique due to the combination of the pyridine ring and the bromoethyl group, which imparts distinct reactivity and biological activity. This combination allows for specific interactions with biological targets and versatile chemical transformations.
Propiedades
Fórmula molecular |
C12H17BrN2O2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(13)9-6-5-7-14-10(9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16) |
Clave InChI |
ZOVKVGOIYNIQLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


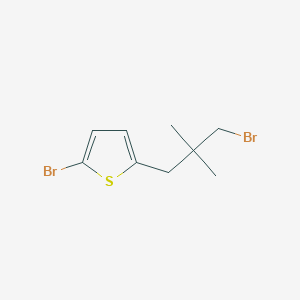

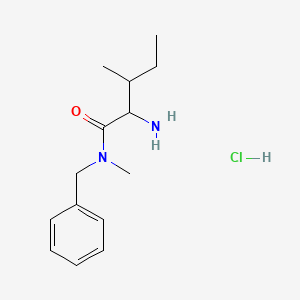
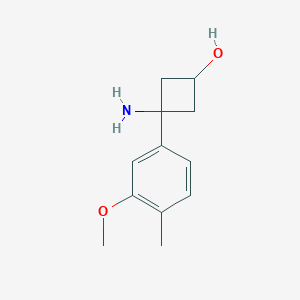
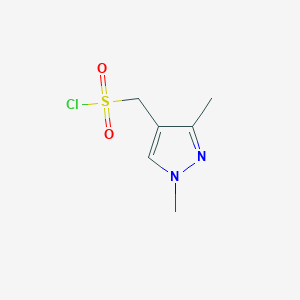
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)
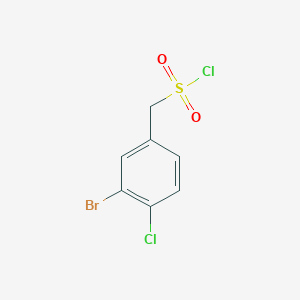


![3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)


